molecular formula C23H23FN2O3S B297036 N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide

N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide

Cat. No. B297036
M. Wt: 426.5 g/mol
InChI Key: DTFFGXFKGFGTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, also known as DBMF, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicinal chemistry. DBMF is a small molecule that belongs to the class of amide compounds and has been studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide is not fully understood. However, it has been suggested that N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide acts by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. Proteasomes are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of misfolded proteins, which can induce cell death.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has also been shown to inhibit the replication of the hepatitis C virus, which can prevent viral infection.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in lab experiments is its potential as a therapeutic agent for cancer and viral infections. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to have anticancer and antiviral activity, making it a promising candidate for further research. However, one limitation of using N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in lab experiments is its toxicity. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been shown to have cytotoxic effects on normal cells, which can limit its use as a therapeutic agent.

Future Directions

There are several future directions for research on N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. One direction is to investigate the mechanism of action of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in more detail, as this can provide insights into its potential therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide, as this can help determine the optimal dosage and administration route for N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. Additionally, further research is needed to evaluate the safety and efficacy of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide in preclinical and clinical studies. Finally, there is a need for the development of more potent and selective analogs of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide for use as therapeutic agents.

Synthesis Methods

The synthesis of N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide involves a multi-step process that starts with the reaction between 3-fluoroaniline and methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. The resulting compound is then reacted with N-benzylacetamide in the presence of a catalyst to form N-benzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide. Finally, the N-benzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide is treated with benzyl bromide to obtain the final product, N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide.

Scientific Research Applications

N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been studied for its potential application in the field of medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide has been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.

properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

N,N-dibenzyl-2-(3-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C23H23FN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3

InChI Key

DTFFGXFKGFGTGT-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.